molecular formula C18H12N2OS B3018637 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-60-7

2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3018637
CAS No.: 18593-60-7
M. Wt: 304.37
InChI Key: FYIAKKUOSKSDHQ-UHFFFAOYSA-N
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Description

2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H12N2OS and its molecular weight is 304.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds derived from "2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one" have been synthesized for their potential antimicrobial properties. For instance, novel pyrrolo-pyrimidines synthesized through dry media under microwave irradiations exhibited mild to moderate antimicrobial activities, highlighting the compound's utility in developing new antimicrobial agents (Mishra, 2010).

Anticancer and Anti-angiogenic Applications

Another significant application is in the development of anticancer drugs. Derivatives of this compound, particularly those with modifications in the tubulin-binding motif, have demonstrated promising anticancer, vascular-disrupting, and anti-angiogenic activities in vitro and in vivo. These findings suggest the potential of these compounds as pleiotropic anticancer drugs (Gold et al., 2020).

Analgesic and Anti-inflammatory Properties

The synthesis of derivatives has also been explored for evaluating their pharmacological profiles, including local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities. These studies suggest that modifications to the compound can influence its pharmacological effects, offering pathways for the development of new therapeutic agents (Ranise et al., 1997).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of related compounds. For example, the reaction of active methylene compounds with 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate leads to various heterocycles, including pyrimidinone derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-one as a precursor in synthetic chemistry (Shibuya, 1984).

Antioxidant Activities

Furthermore, some studies have evaluated the radical scavenging and antioxidant activities of these compounds. For instance, a DFT study on 2-phenoxypyridotriazolo pyrimidines, which share structural similarities with this compound, has provided insights into their antioxidant mechanisms, contributing to the understanding of how these compounds can be optimized for better antioxidant effects (Abuelizz et al., 2020).

Biochemical Analysis

Biochemical Properties

2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG

Cellular Effects

The compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown remarkable antitumor activity against certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism remains to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Properties

IUPAC Name

2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIAKKUOSKSDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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